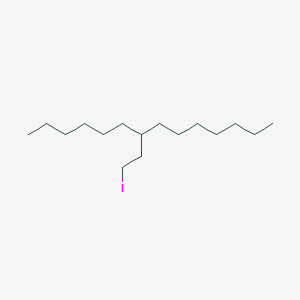

7-(2-Iodoethyl)tetradecane

Description

7-(2-Iodoethyl)tetradecane is a branched alkane derivative with a 14-carbon backbone (tetradecane) substituted at the 7th carbon by a 2-iodoethyl group. Its molecular formula is C₁₆H₃₁I, with a molecular weight of 338.33 g/mol. Iodinated alkanes like this are typically used in organic synthesis, catalysis, or as intermediates in pharmaceuticals, though specific applications require further research .

Properties

IUPAC Name |

7-(2-iodoethyl)tetradecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33I/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h16H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHQQLHWHQCSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307805 | |

| Record name | Tetradecane, 7-(2-iodoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-15-8 | |

| Record name | Tetradecane, 7-(2-iodoethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecane, 7-(2-iodoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Iodoethyl)tetradecane typically involves the iodination of a suitable precursor. One common method is the reaction of 7-tetradecene with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(2-Iodoethyl)tetradecane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of tetradecane.

Oxidation Reactions: Under certain conditions, the compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or amines, typically in a polar solvent like ethanol.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction will produce tetradecane .

Scientific Research Applications

7-(2-Iodoethyl)tetradecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-Iodoethyl)tetradecane involves its ability to participate in various chemical reactions due to the presence of the iodine atom. . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 7-(2-Iodoethyl)tetradecane and related compounds:

Key Observations:

- Iodine vs.

- Chain Length : Pentadecane derivatives (e.g., 7-(iodomethyl)pentadecane) have a longer carbon backbone, which may influence boiling points and solubility compared to tetradecane analogs .

Tetradecane

- Role as a Semiochemical: Tetradecane acts as a mosquito attractant and larvicide, with synergistic effects when combined with esters like methyl linoleate .

7-Methyltetradecane

- Chromatographic Utility : Its retention indices (Kováts method) are well-documented, aiding in hydrocarbon identification .

7-(Iodomethyl)pentadecane

- Commercial Availability : Supplied by biochemical companies (e.g., Shanghai Macklin), indicating demand for iodinated alkanes in research .

This compound (Inferred Properties)

- However, the bulkier iodoethyl group could reduce volatility compared to unsubstituted tetradecane, limiting airborne attractant effects .

Physicochemical Data and Challenges

- Boiling Points and Solubility: Iodinated derivatives generally have higher boiling points and lower water solubility than non-halogenated analogs. For example, tetradecane (BP ~252°C) is less dense than this compound (estimated BP >300°C).

Biological Activity

7-(2-Iodoethyl)tetradecane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a tetradecane backbone with an iodoethyl substituent, has been studied for various pharmacological properties, including antimicrobial and anticancer activities. Understanding its biological activity is crucial for exploring its applications in medicine and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a long hydrophobic chain, which may influence its interaction with biological membranes and its overall bioactivity.

Biological Activity Overview

Research on this compound has highlighted several key areas of biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Activity : Investigations into the compound’s effects on cancer cell lines have shown promising results, indicating potential for therapeutic applications.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed through various in vitro studies. The compound demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored using various cancer cell lines. Studies have focused on its ability to induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Effects on MCF-7 Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µg/mL.

- Apoptosis Induction : Flow cytometry analysis indicated increased rates of apoptosis, with approximately 40% of cells undergoing programmed cell death after 48 hours of treatment.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells has been hypothesized as a mechanism behind its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.